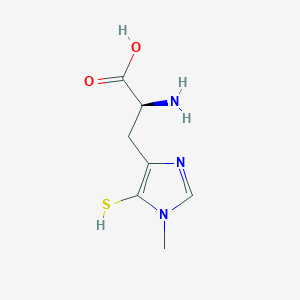

1-Methyl-5-sulfanyl-L-histidine

Description

Properties

CAS No. |

62982-24-5 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-methyl-5-sulfanylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2S/c1-10-3-9-5(6(10)13)2-4(8)7(11)12/h3-4,13H,2,8H2,1H3,(H,11,12)/t4-/m0/s1 |

InChI Key |

WBKFBEXRADDJIW-BYPYZUCNSA-N |

Isomeric SMILES |

CN1C=NC(=C1S)C[C@@H](C(=O)O)N |

Canonical SMILES |

CN1C=NC(=C1S)CC(C(=O)O)N |

Origin of Product |

United States |

Biological Occurrence and Distribution of 1 Methyl 5 Sulfanyl L Histidine

Natural Isolation and Identification in Marine Invertebrates

The sulfur-containing amino acid 1-Methyl-5-sulfanyl-L-histidine, a derivative of L-histidine, has been primarily identified and isolated from a variety of marine invertebrates. mdpi.comresearchgate.net Its discovery has been a significant focus of research into the chemical ecology and biochemistry of these organisms.

Sea Urchin Species as Primary Sources (e.g., Strongylocentrotus purpuratus, Arbacia lixula)

Sea urchins are prominent sources of this compound and its related compounds, collectively known as ovothiols. researchgate.netdntb.gov.ua The unfertilized eggs of the sea urchin Paracentrotus lividus were found to contain significant quantities of this previously unknown thiol amino acid, which was subsequently identified as 1-methyl-5-thiol-L-histidine. researchgate.netresearchgate.net This compound was also isolated from the eggs of another sea urchin species, Arbacia lixula. researchgate.netresearchgate.net Furthermore, the eggs of Strongylocentrotus purpuratus have been noted as a source for the isolation of ovothiols. researchgate.netarkat-usa.org In these organisms, ovothiols are believed to play a crucial role in protecting the eggs from the oxidative stress that occurs during fertilization. dntb.gov.ua

Presence in Other Marine Organisms (e.g., Holothuroids, Asteroids)

Beyond sea urchins, this compound and related compounds have been detected in other classes of echinoderms. The same amino acid found in sea urchins has been isolated from the holothuroid Holothuria tubulosa and the asteroids Marthasterias glacialis and Astropecten aurantiacus. researchgate.netresearchgate.net The presence of these compounds extends to mollusks as well, with ovothiol B being identified in the ovaries of the scallop Chlamys hastata and ovothiol A in some cephalopods. nih.govnih.gov

| Marine Organism | Compound Identified | Common Name |

| Paracentrotus lividus | This compound | Purple Sea Urchin |

| Arbacia lixula | This compound | Black Sea Urchin |

| Strongylocentrotus purpuratus | Ovothiols | Purple Sea Urchin |

| Holothuria tubulosa | This compound | Cotton Spinner Sea Cucumber |

| Marthasterias glacialis | This compound | Spiny Starfish |

| Astropecten aurantiacus | This compound | Sand Sea Star |

| Chlamys hastata | Ovothiol B | Spiny Scallop |

Detection in Microorganisms and Pathogens

The distribution of this compound and its analogs is not limited to marine invertebrates. These compounds have also been identified in a range of microorganisms, highlighting their broader biological significance.

Identification in Trypanosomatids (e.g., Crithidia fasciculata, Leishmania donovani)

Ovothiol A, which is this compound, has been isolated from the trypanosomatid Crithidia fasciculata. mdpi.com This discovery was significant as it expanded the known biological sources of this compound beyond marine animals. Subsequently, it was also found in another pathogenic trypanosomatid, Leishmania donovani. mdpi.com Trypanosomatids are a group of protozoa known to cause various diseases in humans and animals. google.com The presence of ovothiols in these parasites suggests a potential role in their survival and pathogenesis, possibly as antioxidants protecting them from host defense mechanisms. arkat-usa.org

Occurrence in Marine Microalgae and Bacteria

The biosynthetic pathways for ovothiols have been found in a diverse array of bacteria, particularly those in aquatic environments. mdpi.comopen.ac.uk Ovothiols are produced by marine invertebrates, microalgae, and bacteria. dntb.gov.uamdpi.com Specifically, these sulfur-containing histidine derivatives have been identified in diatoms, a major group of microalgae. mdpi.com The presence of these compounds in such a wide range of marine microorganisms suggests their fundamental importance in marine ecosystems. mdpi.comnih.gov

| Microorganism/Pathogen | Compound Identified |

| Crithidia fasciculata | Ovothiol A (this compound) |

| Leishmania donovani | Ovothiol A (this compound) |

| Marine Microalgae (Diatoms) | Ovothiols |

| Marine Bacteria | Ovothiols |

Elucidation of Biosynthetic Pathways for 1 Methyl 5 Sulfanyl L Histidine

Enzymatic Catalysis in 1-Methyl-5-sulfanyl-L-histidine Formation

The formation of this compound is a testament to the novel catalytic capabilities of specific enzymes. Unlike more common metabolic routes, this pathway employs a sulfoxide (B87167) synthase to achieve the direct sulfurization of the histidine ring, a chemically challenging transformation. royalsocietypublishing.orgresearchgate.net

The central enzyme in the biosynthesis of ovothiols is 5-histidylcysteine sulfoxide synthase, commonly known as OvoA. royalsocietypublishing.orgnih.gov OvoA is a non-heme iron(II)-dependent sulfoxide synthase that catalyzes the crucial first step: the oxidative coupling of L-histidine and L-cysteine to form a 5-histidylcysteine sulfoxide intermediate. maynoothuniversity.ieresearchgate.netacs.org This reaction is an unprecedented type of C-S bond formation in nature, representing a unique strategy for sulfur transfer onto an imidazole (B134444) ring. royalsocietypublishing.orgresearchgate.net

OvoA is often a bifunctional enzyme, possessing both the sulfoxide synthase activity and, in some organisms, a subsequent methyltransferase activity. royalsocietypublishing.orgebi.ac.uk It is distinct from EgtB, another sulfoxide synthase involved in the biosynthesis of ergothioneine (B1671048), which catalyzes sulfur insertion at the C2 position of the histidine ring. royalsocietypublishing.orgnih.gov The specificity of OvoA for the C5 position is a key determinant of the ovothiol biosynthetic pathway. acs.org

The sulfurization of L-histidine at the C5 position by OvoA is an oxygen-dependent reaction. acs.orgnih.gov The proposed mechanism involves a thiol-ene type reaction where the enzyme activates both the sulfur of cysteine and the C5 position of histidine's imidazole ring for the coupling. researchgate.net This catalytic process results in the net transfer of a sulfur atom from L-cysteine to L-histidine, forming the 5-histidylcysteine sulfoxide conjugate. royalsocietypublishing.org

Following the formation of this sulfoxide, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent lyase, known as OvoB, is typically required to cleave the intermediate. royalsocietypublishing.org This cleavage releases the cysteine side chain, resulting in the formation of 5-thiohistidine, the direct precursor to the final methylated product. royalsocietypublishing.orgacs.org The final step is the methylation at the N1 position of the imidazole ring to produce this compound (ovothiol A). mdpi.comroyalsocietypublishing.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Cofactors/Dependencies |

| 5-Histidylcysteine Sulfoxide Synthase | OvoA | Catalyzes the oxidative C-S bond formation between L-histidine and L-cysteine. | Iron(II), O₂ |

| PLP-dependent Lyase | OvoB | Cleaves the 5-histidylcysteine sulfoxide intermediate to form 5-thiohistidine. | Pyridoxal Phosphate (PLP) |

| Methyltransferase | OvoA (in some cases) or separate enzyme | Catalyzes the N1-methylation of 5-thiohistidine. | S-adenosylmethionine (SAM) |

Precursor Utilization in this compound Biosynthesis

The synthesis of this complex molecule relies on the availability of fundamental building blocks from primary metabolism. The carbon and nitrogen skeleton is derived from one amino acid, while the characteristic sulfur atom is donated by another.

The direct precursors for the core structure of this compound are the amino acids L-histidine and L-cysteine. mdpi.com L-histidine provides the fundamental imidazole and amino acid backbone, while L-cysteine serves as the sulfur donor. acs.org Isotopic labeling studies have confirmed that the sulfanylation step, catalyzed by OvoA, occurs before the N-methylation. mdpi.com OvoA exhibits a strong preference for L-cysteine as the sulfur-donating substrate over other thiols like γ-glutamylcysteine or glutathione (B108866). mdpi.com Furthermore, the enzyme does not accept N-methylated histidines as substrates, reinforcing the established order of the biosynthetic pathway. mdpi.com

Table 2: Precursors in this compound Biosynthesis

| Precursor | Role in Biosynthesis |

| L-Histidine | Provides the core imidazole and amino acid structure. |

| L-Cysteine | Acts as the sulfur donor for the C5 sulfurization reaction. |

| S-adenosylmethionine (SAM) | Serves as the methyl group donor for the final N-methylation step. |

Relationship to General Histidine Metabolism and Methylation Processes

The biosynthesis of this compound is intrinsically linked to the broader metabolic networks of its constituent precursors. As an essential amino acid, L-histidine is a hub for numerous physiological processes, including protein synthesis, the production of histamine, and its catabolism which feeds into one-carbon metabolism. nih.govmdpi.comnih.gov Histidine's imidazole ring is a frequent site for enzymatic catalysis and metal ion coordination. nih.govwikipedia.org

The pathway to this compound represents a specialized branch of histidine metabolism. mdpi.com The methylation step in its synthesis connects it to the universal cellular methylation cycle. This cycle relies on S-adenosylmethionine (SAM) as the primary methyl group donor for a vast array of reactions, including the post-translational methylation of histidine residues in proteins and the synthesis of methylated metabolites like histamine. acs.orgnih.govsmpdb.ca The formation of 1-methylhistidine from protein degradation is a known metabolic process, but the biosynthesis of this compound involves the direct methylation of the 5-sulfanylhistidine intermediate, a distinct biochemical event. mdpi.comhmdb.ca

Mechanistic Investigations of 1 Methyl 5 Sulfanyl L Histidine Biological Functions

Antioxidant Activity and Reactive Oxygen Species Scavenging

1-Methyl-5-sulfanyl-L-histidine, a derivative of the amino acid histidine, exhibits notable antioxidant properties. These properties are largely attributed to the presence of a sulfhydryl group on the imidazole (B134444) ring, which confers significant reactivity towards reactive oxygen species (ROS).

Mechanism of Free Radical Quenching by this compound

The primary mechanism by which this compound and related 5-thiohistidine compounds neutralize free radicals involves the donation of a hydrogen atom from the sulfhydryl (-SH) group. mdpi.com This process effectively quenches the reactive radical species, thereby mitigating oxidative stress. The unique chemical structure, featuring an imidazole ring with aromatic characteristics and a thiol group, underpins its potent antioxidant capabilities. mdpi.comnih.gov This structure allows it to readily participate in redox reactions. nih.gov

The antioxidant potency of these compounds is influenced by the methylation pattern. mdpi.com While the core mechanism remains the same, the presence and position of methyl groups on the histidine structure can modulate the radical scavenging efficiency. Furthermore, the thione tautomer of related thiol-histidine derivatives is predominant at physiological pH, which makes it unusually resistant to autoxidation. nih.gov

Role as a Glutathione (B108866) Peroxidase Mimic

While direct evidence for this compound acting as a glutathione peroxidase (GPx) mimic is not extensively detailed in the available research, the broader class of sulfur-containing compounds, particularly those with thiol groups, are known to participate in redox cycling and can exhibit GPx-like activity. open.ac.uknih.gov GPx enzymes are crucial for reducing hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing substrate. Mimics of this enzyme often contain a reactive thiol group that can catalyze the reduction of peroxides, a role that this compound's sulfhydryl group is chemically suited to perform.

Photoprotective Mechanisms and UV Absorption

Derivatives of L-5-sulfanylhistidine have demonstrated significant potential as photoprotective agents, primarily through their ability to absorb ultraviolet (UVA) radiation and prevent subsequent cellular damage. nih.govresearchgate.net

UV Screening Capacity of this compound Derivatives

Synthetic L-5-sulfanylhistidine derivatives, including iso-ovothiol A (a positional isomer of this compound), exhibit the ability to absorb UV light, particularly in the UVA range (315–400 nm) and UVB range (280–315 nm). mdpi.com The disulfide forms of these compounds show an increase in their UVA shielding properties after exposure to UVA radiation. mdpi.com While their molar extinction coefficients are lower than those of mycosporine-like amino acids (MAAs), which are potent natural UVA absorbers, these sulfanylhistidine derivatives still provide effective UV screening. mdpi.comnih.gov

| Compound Derivative | Concentration for Significant UVA Shielding |

| 5-thiohistidine | 1 mM |

| me-5-thiohistidine | 1 mM |

| iso-ovothiol A | 1 mM |

This table summarizes the concentration at which synthetic L-5-sulfanylhistidine derivatives have been shown to be efficient UV filters for skin cells. mdpi.com

Prevention of UVA-Induced Oxidative Damage in Cellular Models

In studies using human dermal fibroblasts (HDFs), synthetic L-5-sulfanylhistidine derivatives have been shown to protect cells from the harmful effects of UVA exposure. nih.gov At a concentration of 1 mM, these compounds effectively filter UVA rays, leading to a significant decrease in both cytosolic and mitochondrial reactive oxygen species (ROS) production. mdpi.comnih.gov This reduction in ROS is crucial as mitochondrial ROS-induced oxidative damage is a key molecular basis for skin inflammation and aging. mdpi.com Consequently, these compounds help prevent the loss of cell viability and apoptosis that would otherwise be induced by UVA radiation. nih.govresearchgate.net

Molecular Interactions and Biochemical Pathways

The biological functions of this compound and its analogs are rooted in their interactions with various molecular targets and their influence on key biochemical pathways. The presence of the sulfhydryl group and the imidazole ring are central to these interactions.

The sulfhydryl group's high reactivity allows it to interact with and neutralize electrophilic species and free radicals, thus protecting cellular components from oxidative damage. nih.gov Organosulfur compounds, in general, are known to be activators of the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. mdpi.com Activation of Nrf2 leads to the upregulation of antioxidant response element-dependent genes. mdpi.com

Furthermore, sulfonyl groups, which can be formed from the oxidation of the sulfhydryl group, are known to react with amino groups on proteins. ontosight.airsc.org This reactivity can lead to the covalent modification of proteins, potentially altering their function. While specific protein targets of this compound are not extensively documented, the chemical properties of the molecule suggest it has the potential to interact with a range of biological macromolecules.

Modulation of Cellular Redox Homeostasis

This compound, also known as iso-ovothiol A, is a sulfur-containing derivative of the amino acid L-histidine found in marine organisms. mdpi.comnih.gov Like other related thiohistidines, it is recognized for its antioxidant capabilities and its role in maintaining cellular redox balance. mdpi.comunina.it The unique chemical structure of these compounds, featuring a thiol group on the imidazole ring, endows them with notable redox properties. researchgate.netnih.gov

The primary mechanism by which this compound contributes to redox homeostasis is through its ability to scavenge reactive oxygen species (ROS). A study on human dermal fibroblasts (HDFs) demonstrated that iso-ovothiol A, along with other L-5-sulfanylhistidine derivatives, provides protection against UVA-induced oxidative stress. nih.gov Specifically, treatment with these compounds was shown to prevent the overproduction of both cytosolic and mitochondrial ROS following UVA exposure. nih.gov This protective effect is linked to the molecule's capacity to absorb UV radiation and to directly neutralize harmful free radicals. nih.govmdpi.com

The antioxidant activity of thiohistidines is intrinsically linked to the low pKa value of their thiol group, which allows them to exist in a chemically active thiolate form under physiological conditions. nih.gov This characteristic enhances their reactivity towards oxidants compared to other natural thiols like glutathione (GSH). nih.gov While much of the detailed kinetic research has focused on its isomer, ovothiol A, the fundamental chemical properties are shared among these related compounds. researchgate.netnih.gov They are believed to work in concert with the glutathione system; the thiohistidine neutralizes oxidants, and GSH, in turn, helps to maintain the thiohistidine in its reduced, active state. nih.gov

In a comparative study, the disulfide form of iso-ovothiol A was found to be less stable than that of natural ovothiol A, suggesting a difference in the strength of the disulfide bond. mdpi.com Upon exposure to UVA light, the disulfide bond of iso-ovothiol A undergoes reduction, which leads to a higher absorption profile in the UVA range, enhancing its protective UV screening properties. mdpi.com

The role of these compounds in redox modulation is further underscored by the mitochondrial localization of OvoA, a key enzyme in the biosynthesis of ovothiols in diatoms. nih.gov Since mitochondria are a primary site of ROS production, the synthesis of potent antioxidants like this compound in this organelle would be crucial for maintaining mitochondrial redox homeostasis. nih.gov

Table 1: Protective Effects of L-5-Sulfanylhistidine Derivatives on Human Dermal Fibroblasts (HDFs)

| Compound | Concentration | Protective Effect against UVA-induced ROS | Reference |

|---|---|---|---|

| This compound (iso-ovothiol A) | 1 mM | Prevention of cytosolic and mitochondrial ROS overproduction | nih.gov |

| 5-thiohistidine (5-thio) | 1 mM | Prevention of cytosolic and mitochondrial ROS overproduction | nih.gov |

| L-N-methyl-5-thiohistidine (me-5-thio) | 1 mM | Prevention of cytosolic and mitochondrial ROS overproduction | nih.gov |

Participation in Marine Organism Stress Response Pathways

This compound is a natural product found in marine invertebrates, such as the unfertilized eggs of the sea urchin Paracentrotus lividus. mdpi.comopen.ac.uk Its presence in these organisms points to a significant role in their ability to cope with environmental stressors. unina.it Marine organisms are frequently exposed to harsh and fluctuating conditions, including high levels of solar radiation, which necessitates robust defense mechanisms against oxidative damage. unina.it

The production of sulfur-containing compounds like this compound is a key adaptive strategy. unina.it These molecules act as cytoprotectants, shielding cells from various forms of oxidative stress. mdpi.com The primary stressor mitigated by these compounds is UV radiation. A study demonstrated that synthetic L-5-sulfanylhistidine derivatives, including this compound (iso-ovothiol A), possess significant UV screening capabilities. nih.gov This function is crucial for marine life, particularly during sensitive early life stages like fertilization and larval development, which are vulnerable to environmental insults. mdpi.com

The mechanism of stress response involves both direct protection and modulation of cellular pathways. The direct absorption of UVA light by this compound and its subsequent ability to scavenge the resulting ROS prevents damage to vital cellular components. nih.govmdpi.com In experiments with human dermal fibroblasts, iso-ovothiol A not only reduced ROS levels but also prevented the subsequent apoptosis (programmed cell death) induced by UVA exposure. nih.gov This suggests a comprehensive protective function that is likely mirrored in the marine organisms that produce it.

Furthermore, the biosynthesis of these compounds appears to be regulated in response to environmental cues. For instance, in diatoms, the expression of the ovoA gene, which is essential for ovothiol synthesis, is influenced by light conditions, indicating an inducible defense mechanism. nih.gov This allows the organism to ramp up production of these protective molecules when the environmental stress (in this case, light-induced ROS) increases. nih.gov While this specific finding relates to the general class of ovothiols, it highlights a probable stress-response pathway in which this compound participates in the organisms that synthesize it.

Table 2: Observed Stress Response Functions of this compound (iso-ovothiol A)

| Stressor | Organism/Cell Model | Observed Protective Mechanism | Outcome | Reference |

|---|---|---|---|---|

| UVA Radiation | Human Dermal Fibroblasts | UV screening, scavenging of cytosolic and mitochondrial ROS | Prevention of cell viability loss and apoptosis | nih.gov |

| General Oxidative Stress | Marine Invertebrates (e.g., Sea Urchin) | Antioxidant activity | Self-protection from oxidative damage | mdpi.com |

Advanced Research Methodologies for 1 Methyl 5 Sulfanyl L Histidine Analysis

Synthetic Strategies for Enantiopure 1-Methyl-5-sulfanyl-L-histidine and Analogues

The generation of enantiomerically pure this compound is essential for accurate biological and functional studies. Research has focused on developing efficient synthetic routes, primarily utilizing the readily available and chiral precursor, L-histidine.

The total synthesis of this compound, a naturally occurring 4-mercaptohistidine derivative also known as ovothiol A, has been achieved through multi-step processes starting from L-histidine. arkat-usa.orgresearchgate.net A cost-effective and time-efficient synthesis involves a five-step sequence that preserves the stereochemistry of the original amino acid. arkat-usa.orgresearchgate.net

This strategy typically begins with the protection of the nitrogen atoms in the L-histidine molecule. researchgate.net For instance, the α-amino and imidazole (B134444) nitrogen atoms can be protected using di-tert-butyl dicarbonate. researchgate.net Following protection, a key step is the regioselective introduction of a halogen, such as bromine, at the C5 position of the imidazole ring using an agent like N-bromosuccinimide (NBS). arkat-usa.org The subsequent substitution of the halogen with a sulfur-containing group is often accomplished through a modified Ullmann reaction. arkat-usa.orgresearchgate.net The final steps involve the removal of the protecting groups to yield the enantiopure this compound. arkat-usa.org High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product. arkat-usa.org

| Step | Reagents and Conditions | Purpose |

| 1. Protection | Di-tert-butyl dicarbonate | Protection of α-amino and imidazole nitrogen atoms. researchgate.net |

| 2. Halogenation | N-bromosuccinimide (NBS) in MeOH at 0 °C | Regioselective bromination at the C5 position of the imidazole ring. arkat-usa.org |

| 3. Sulfur Introduction | Thiophenol, (4-tolyl)methanethiol, or 1-naphthalenethiol (B1663976) with a modified Ullmann reaction | Substitution of bromine with a sulfur-containing moiety. arkat-usa.orgresearchgate.net |

| 4. Deprotection | Mercury(II) trifluoroacetate (B77799) in trifluoroacetic acid, followed by H₂S | Removal of protecting groups to yield the final product. arkat-usa.org |

This table provides a generalized overview of a synthetic approach.

To streamline the synthesis and improve its environmental footprint, protecting-group-free methods for sulfur introduction have been developed. A notable approach involves the direct, non-enzymatic oxidative introduction of sulfur at the 5-position of the histidine imidazole ring. rsc.orgresearchgate.netrsc.org

This method relies on the activation of the C5 position of unprotected L-histidine or its N-methylated analogues in an aqueous solution. rsc.orgresearchgate.net The activation is achieved using bromine or N-bromosuccinimide (NBS). rsc.org Immediately following activation, the reaction with thioacetic acid leads to the formation of 5-acetylsulfanyl-histidine. rsc.orgresearchgate.net This intermediate can then be converted to the desired 5-sulfanyl-histidine. This technique provides a straightforward, multi-gram scale access to 5-sulfanyl-histidine and its analogues, avoiding the multiple protection and deprotection steps common in other synthetic routes. rsc.orgresearchgate.net This approach is a significant advancement, complementing other methods that regioselectively introduce sulfur at the 2-position of histidine. rsc.org

| Reagent | Role | Outcome |

| Bromine or NBS | Activating agent | Activates the C5 position of the imidazole ring for nucleophilic attack. rsc.org |

| Thioacetic acid | Sulfur source | Introduces the sulfur moiety at the activated C5 position. rsc.org |

| Water | Solvent | Allows the reaction to proceed without the need for protecting groups. rsc.orgresearchgate.net |

This table summarizes the key components of the protecting-group-free synthesis.

Chromatographic and Spectroscopic Techniques for Quantitative Analysis

Accurate quantification of this compound in biological samples is critical for understanding its metabolism and function. High-performance liquid chromatography (HPLC) and advanced spectroscopic methods are the primary tools for this purpose.

HPLC is a powerful technique for separating and quantifying amino acids. However, many amino acids, including this compound, lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. myfoodresearch.com To overcome this, pre-column or post-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the analyte. myfoodresearch.comjournalajacr.com

Several derivatizing agents are available for the analysis of sulfur-containing amino acids. myfoodresearch.com For primary and secondary amines, reagents such as dabsyl chloride (4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride), 2,4-dinitrofluorobenzene (DNFB), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. dundee.ac.uknih.govoregonstate.eduthermofisher.com Dabsyl chloride reacts with amines to produce stable, colored derivatives that can be detected in the visible region (around 460 nm), allowing for the simultaneous analysis of various biogenic amines and amino acids. dundee.ac.uknih.gov The choice of derivatization agent and HPLC conditions, such as the column type (e.g., C18) and mobile phase composition, is optimized to achieve good separation and sensitivity. oregonstate.edunih.gov

| Derivatizing Agent | Detection Method | Advantages |

| Dabsyl chloride | Spectrophotometry (460 nm) | Forms stable derivatives, good reproducibility. dundee.ac.uknih.gov |

| 2,4-Dinitrofluorobenzene (DNFB) | UV Detection (360 nm) | Effective for sulfur-containing amino acids after oxidation. oregonstate.edu |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity for primary amines. thermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Reacts with both primary and secondary amines. thermofisher.com |

This table highlights common derivatization agents used in HPLC analysis of amino acids.

NMR and MS are indispensable for the structural elucidation and characterization of this compound and its isotopically labeled analogues. arkat-usa.org The specific introduction of stable isotopes, such as ¹³C or ¹⁵N, into the molecule provides a powerful probe for studying its interactions and metabolic fate. nih.govmdpi.com

Proton (¹H) and carbon (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the success of synthetic steps and the final structure. arkat-usa.orgpnas.org For instance, 2D NMR techniques like [¹³C,¹H] correlation spectra can be used to observe the side chain resonances of specific residues in proteins when they interact with the labeled compound. nih.gov

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. arkat-usa.org When combined with liquid chromatography (LC-MS), it becomes a highly sensitive tool for detecting and quantifying the compound in complex biological mixtures. science.gov NMR-guided MS is an emerging approach where metabolites quantified by NMR are used as references for absolute quantification by MS, enhancing the accuracy of MS-based measurements. nih.gov

In Vitro Cellular Assays for Functional Assessment

To understand the biological role of this compound, a variety of in vitro cellular assays are employed. These assays help to elucidate its function in cellular processes such as antioxidant defense and enzyme inhibition.

Studies have investigated the protective effects of synthetic L-5-sulfanylhistidine derivatives against UVA-induced damage in human dermal fibroblasts (HDFs). nih.gov These assays utilize flow cytometry with specific fluorescent probes to measure key indicators of cellular health. nih.gov For example, the production of cytosolic and mitochondrial reactive oxygen species (ROS) can be quantified to assess the compound's antioxidant or UV-screening capacity. nih.gov Furthermore, cell viability and apoptosis assays are conducted to determine if the compound can prevent cell death induced by oxidative stress. nih.gov

Other research has focused on the ability of 5-thiohistidine derivatives to act as inhibitors of specific enzymes, such as gamma-glutamyl transpeptidase (GGT), which is often overexpressed in cancer cells. mdpi.comsemanticscholar.org In these in vitro assays, the enzymatic activity of GGT is measured in the presence of varying concentrations of the inhibitor. mdpi.comsemanticscholar.org Such studies have shown that these compounds can act as non-competitive inhibitors of GGT, suggesting a potential therapeutic application. mdpi.comsemanticscholar.org These functional assays in cell lines, including human liver cancer cells and chronic B leukemic cells, provide crucial insights into the compound's mechanism of action at the cellular level. researchgate.netmdpi.com

| Assay Type | Measured Parameter | Purpose | Cell Type Example |

| Flow Cytometry | Reactive Oxygen Species (ROS), Cell Viability, Apoptosis | To assess photoprotective and antioxidant effects. nih.gov | Human Dermal Fibroblasts (HDFs) nih.gov |

| Enzyme Inhibition Assay | Residual Enzyme Activity (e.g., GGT) | To determine the inhibitory potential and mechanism of action. mdpi.comsemanticscholar.org | Human Liver Cancer Cells (HepG2) mdpi.com |

This table provides examples of in vitro assays used to assess the function of this compound derivatives.

Flow Cytometry for Cellular Viability, Apoptosis, and Reactive Oxygen Species Measurement

Flow cytometry has emerged as a critical tool for quantifying the effects of this compound and its derivatives on cell health and survival under stress conditions. This technology allows for the rapid analysis of individual cells within a population, providing quantitative data on viability, apoptosis, and the levels of intracellular reactive oxygen species (ROS).

In studies investigating the protective effects of L-5-sulfanyl histidine derivatives, such as iso-ovothiol A (a regioisomer of ovothiol A), on human dermal fibroblasts (HDFs) exposed to UVA radiation, flow cytometry has been pivotal. acs.orgacs.org To assess cellular viability, researchers have employed probes like the Guava ViaCount reagent. acs.org This assay distinguishes between viable and non-viable cells, providing a clear measure of the compound's ability to protect cells from UVA-induced death. acs.org

The induction of apoptosis, or programmed cell death, is another key parameter measured by flow cytometry. The externalization of phosphatidylserine (B164497) on the cell surface is an early marker of apoptosis and can be detected using fluorophore-labeled Annexin V. mdpi.com By co-staining with a viability dye like propidium (B1200493) iodide (PI), which enters cells with compromised membranes, it is possible to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. mdpi.commdpi.com This multiparametric analysis provides a detailed picture of the cellular response to stressors and the protective effects of compounds like this compound derivatives.

Furthermore, flow cytometry is used to measure the generation of reactive oxygen species (ROS), which are key mediators of cellular damage induced by factors like UVA radiation. scialert.net Probes such as CM-H2DCFDA are used, which become fluorescent upon oxidation by intracellular ROS. acs.org Studies have demonstrated that L-5-sulfanyl histidine derivatives can significantly reduce the levels of both cytosolic and mitochondrial ROS in HDFs exposed to UVA, as quantified by flow cytometry. acs.orgacs.org This provides direct evidence for the antioxidant and cytoprotective capabilities of these compounds at a cellular level.

Table 1: Flow Cytometry Analysis of Human Dermal Fibroblasts Treated with L-5-sulfanyl histidine derivatives and exposed to UVA radiation.

| Parameter Measured | Flow Cytometry Probe/Reagent | Finding | Reference |

| Cellular Viability | Guava ViaCount | L-5-sulfanyl histidine derivatives prevent loss in cell viability. acs.orgacs.org | acs.org, acs.org |

| Apoptosis | Annexin V / Propidium Iodide | L-5-sulfanyl histidine derivatives protect against subsequent apoptosis. acs.orgacs.org | acs.org, acs.org |

| Cytosolic ROS | CM-H2DCFDA | L-5-sulfanyl histidine derivatives prevent the production of cytosolic ROS. acs.org | acs.org |

| Mitochondrial ROS | MitoSOX™ Red | L-5-sulfanyl histidine derivatives prevent the production of mitochondrial ROS. acs.org | acs.org |

Custom Experimental Set-ups for Photoprotection Evaluation

To specifically evaluate the photoprotective properties of this compound and its analogs, researchers have designed custom experimental setups. These arrangements are crucial for assessing the compound's ability to shield cells from the damaging effects of ultraviolet (UV) radiation.

A notable example of such a setup involves irradiating a solution of the test compound, which is then used as a filter to protect a biological sample, such as human dermal fibroblasts, from a UVA source. acs.orgacs.org In a typical experiment, the disulfide forms of the L-5-sulfanyl histidine derivatives are first pre-irradiated to generate the reduced forms, which exhibit a higher absorbance capacity in the UVA range. chemrxiv.org

The experimental apparatus generally consists of a UVA lamp positioned above a multi-well plate containing the cells. wikipedia.org A quartz plate holding a specific concentration of the pre-irradiated test compound is placed between the lamp and the cell culture plate. wikipedia.org This allows the compound to act as a UV filter. Control wells are exposed to UVA without the protective compound. Following exposure, the cells are analyzed for various endpoints, including viability, apoptosis, and ROS production, as described in the previous section. acs.orgacs.org This setup allows for a direct assessment of the compound's UV screening ability and its capacity to prevent cellular damage. acs.orgacs.org

Computational Chemistry Approaches for Molecular Mechanism Elucidation

Computational chemistry provides powerful in-silico tools to investigate the molecular mechanisms underlying the activity of compounds like this compound. These methods offer insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic chemical properties and reactivity of this compound (ovothiol A). scialert.netchemrxiv.org These calculations can determine various parameters, including interaction energies, which are fundamental to understanding how a molecule interacts with its environment, such as solvent molecules, other small molecules, or biological macromolecules.

For instance, DFT has been used to investigate the regeneration of ovothiol from its disulfide form by glutathione (B108866), a key cellular antioxidant. nih.govacs.orgacs.org These studies calculate the Gibbs free energies of reaction, providing a thermodynamic measure of the favorability of the interaction. nih.gov The calculations have shown that the reduction of ovothiol disulfide by glutathione is a thermodynamically favorable process, which is crucial for its sustained antioxidant activity within the cell. nih.gov

Furthermore, quantum chemical methods can be used to calculate bond dissociation energies (BDEs). The BDE of the S-H bond in the thiol group is a key indicator of its antioxidant potential, as a lower BDE facilitates the donation of a hydrogen atom to neutralize free radicals. The calculated BDE for a related compound, iso-ovothiol A, is 99.44 kJ/mol, which is lower than that of many other thiols, indicating its high antioxidant capacity. chemrxiv.org

While direct calculations of the interaction energies of this compound with specific protein targets are not yet widely published, the principles of such calculations are well-established. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, induction, and dispersion. nih.gov This provides a detailed understanding of the nature of the non-covalent interactions that govern protein-ligand binding. As computational resources and methodologies continue to advance, such detailed analyses of this compound's interactions with biological targets will undoubtedly provide deeper insights into its molecular mechanisms of action.

Table 2: Calculated Quantum Chemical Properties of Ovothiol A and Related Compounds.

| Compound | Property | Value | Method | Significance | Reference |

| Ovothiol A | Gibbs Deprotonation Energy (SH group) | 38.2 kJ mol⁻¹ | DFT | Indicates the ease of forming the thiolate anion, which is a potent nucleophile and antioxidant. | nih.gov, acs.org |

| iso-Ovothiol A | Bond Dissociation Energy (S-S) | 99.44 kJ/mol | DFT (B3LYP/6-31G(d,p)) | A lower BDE suggests a greater propensity for the disulfide bond to be reduced, regenerating the active thiol form. | chemrxiv.org |

| Ovothiol A | Gibbs Free Energy of Reaction with Glutathione | Favorable | DFT | Shows the thermodynamic feasibility of its regeneration by the cellular glutathione system. | nih.gov |

Comparative Biochemical Studies and Structural Analogues of 1 Methyl 5 Sulfanyl L Histidine

Comparative Analysis with Other Sulfur-Containing Histidine Derivatives

A thorough understanding of 1-methyl-5-sulfanyl-L-histidine necessitates a comparative approach, setting it against other known sulfur-containing histidine derivatives to highlight its distinct characteristics.

Differentiation from Ergothioneine (B1671048) and other Ovothiol Isoforms (e.g., Ovothiol C)

Sulfur-containing histidine derivatives, such as ergothioneine and various ovothiol isoforms, share a common histidine backbone but differ in the position of the sulfur atom and the pattern of methylation. nih.govunina.it Ergothioneine, a trimethylated 2-thiohistidine, is synthesized by fungi and certain bacteria and is acquired by higher organisms through diet. nih.govnih.gov In contrast, ovothiols are 5-thiohistidine derivatives primarily found in marine invertebrates. unina.itopen.ac.uk

This compound, also known as iso-ovothiol A (iso-ovoA), is structurally distinct from both ergothioneine and other ovothiols like ovothiol A and C. nih.govmdpi.com The key differentiator lies in the placement of the methyl group and the sulfur on the imidazole (B134444) ring. Ergothioneine has the thiol group at the C-2 position, whereas this compound and other ovothiols have it at the C-5 position. nih.gov

Within the ovothiol family, the methylation pattern is the defining feature. Ovothiol A is methylated on the imidazole ring, while ovothiols B and C have additional methyl groups on the α-amino group of the histidine side chain. unina.it this compound (iso-ovoA) is specifically the 1-methyl derivative of 5-sulfanyl-L-histidine. mdpi.comnih.gov

| Compound | Sulfur Position | Methylation Pattern |

| This compound (iso-ovoA) | C-5 | Methyl group on the imidazole ring (N-1 position) |

| Ergothioneine | C-2 | Trimethylated at the α-amino group |

| Ovothiol A | C-5 | Methyl group on the imidazole ring (N-3 position) |

| Ovothiol C | C-5 | Methyl group on the imidazole ring and two methyl groups on the α-amino group |

Structure-Activity Relationships in Antioxidant Efficacy

The structural variations among these sulfur-containing histidine derivatives directly influence their antioxidant properties. The antioxidant capacity of these molecules is largely attributed to the thiol group on the imidazole ring. unina.it The position of this thiol group and the presence of methyl groups can significantly alter the molecule's reactivity and ability to scavenge free radicals. mdpi.comnih.gov

The antioxidant activity of these compounds is a key area of research, with studies focusing on their ability to protect cells from oxidative damage. nih.govresearchgate.net The efficacy of these derivatives as antioxidants is often evaluated by their ability to neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation. mdpi.com

Research has shown that the position of the thiol group is crucial. The 5-thiohistidine structure of ovothiols, including this compound, confers unique redox properties. unina.itnih.gov These compounds are among the most acidic natural thiols, which enhances their antioxidant potential. nih.gov The methylation pattern further modulates this activity. For instance, the methylation on the imidazole ring can affect the electronic properties of the thiol group, thereby influencing its antioxidant capacity.

Synthetic Derivatives and Their Modulated Biological Activities

The synthesis of derivatives of this compound and related compounds has opened avenues for exploring how structural modifications can modulate their biological functions.

Evaluation of L-5-Sulfanyl Histidine Disulfide Derivatives (e.g., 5-thio, iso-ovo A, me-5-thio)

Synthetic L-5-sulfanyl histidine disulfide derivatives, such as 5-thiohistidine (5-thio), iso-ovothiol A (iso-ovoA), and L-N-methyl-5-thiohistidine (me-5-thio), have been studied for their biological activities, particularly their UV-screening properties. mdpi.comnih.gov These synthetic analogs are inspired by natural ovothiols and offer a more accessible source for research and potential applications. mdpi.com

A study evaluating the protective effects of these synthetic derivatives on human dermal fibroblasts exposed to UVA radiation found that they can act as effective UV filters. mdpi.comnih.gov The disulfide forms of these compounds undergo a homolytic cleavage upon UVA exposure, leading to an increased absorbance in the UVA range. researchgate.net This property suggests their potential use in sunscreens and other personal care products. mdpi.com

| Derivative | Chemical Name | Key Feature |

| 5-thio | 2-amino-3-(5-sulfanylimidazol-4-yl)propanoic acid | Unmethylated 5-sulfanyl histidine |

| iso-ovoA | 2-amino-3-(1-methyl-5-sulfanylimidazol-4-yl)propanoic acid | N-1 methyl-5-sulfanyl histidine |

| me-5-thio | 2-(methylamino)-3-(5-sulfanylimidazol-4-yl)propanoic acid | N-α-methyl-5-sulfanyl histidine |

The stability of the disulfide bond varies among these derivatives. For instance, the disulfide bond of me-5-thio was found to be more stable and resistant to UVA-induced cleavage compared to 5-thio and iso-ovoA, showing a stability similar to that of natural ovothiol A. mdpi.com

Impact of Methylation Patterns on Functional Properties

Methylation is a key post-translational modification that can significantly alter the biochemical properties of histidine-containing molecules. nih.gov The pattern of methylation on the imidazole ring and the amino group of 5-sulfanyl-histidine derivatives has a profound impact on their functional properties.

Methylation can affect:

Molecular volume and hydrophobicity: The addition of methyl groups increases the size and nonpolar character of the molecule. nih.gov

Protonation and tautomerization states: Methylation can fix the protonation and tautomeric state of the histidine imidazole ring. nih.gov

Metal ion chelation: The ability to bind divalent metal ions can be influenced by methylation. nih.gov

In the context of 5-sulfanyl-histidine derivatives, methylation at different positions leads to distinct biological activities. For example, the methylation on the imidazole ring of ovothiol A is crucial for its potent antioxidant activity. semanticscholar.org The specific methylation pattern of this compound (iso-ovoA) contributes to its unique chemical and biological profile, differentiating it from other ovothiol isoforms and ergothioneine. mdpi.com The study of these methylation patterns is essential for understanding the structure-function relationships of these important biomolecules and for the rational design of synthetic analogs with tailored properties.

Emerging Research Avenues and Future Directions for 1 Methyl 5 Sulfanyl L Histidine

Untapped Biological Roles and Discovery of Novel Mechanisms

The primary untapped potential of 1-Methyl-5-sulfanyl-L-histidine lies in its presumed antioxidant capacity and its interactions within biological systems. The sulfhydryl (-SH) group attached to the imidazole (B134444) ring is a key feature it shares with potent antioxidants like ovothiol A (3-methyl-5-sulfanyl-L-histidine). mdpi.comtaylorfrancis.com Future research is poised to uncover if and how this compound contributes to cellular redox homeostasis.

Key research questions to explore include:

Antioxidant Efficacy: Investigating its ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) and comparing its effectiveness and reaction kinetics to its isomers.

Enzymatic Interactions: Determining if it can serve as a substrate for enzymes involved in sulfur metabolism or as a protective agent for enzymes susceptible to oxidative damage.

Metal Chelation: The combination of the imidazole ring and the sulfhydryl group suggests a potential for chelating metal ions like copper and iron, which could prevent them from participating in damaging Fenton reactions. nih.gov

Cellular Transport and Accumulation: Identifying potential specific transporters that may facilitate its uptake into cells, similar to the well-known ergothioneine (B1671048) transporter, would be a critical step in understanding its physiological relevance.

| Compound | Structure Description | Known or Postulated Roles | Key Research Avenue |

|---|---|---|---|

| This compound | Methyl group at N-1, Sulfanyl (B85325) group at C-5 | Postulated antioxidant and cytoprotective agent | Characterize antioxidant mechanism and identify specific biological targets/transporters |

| Ovothiol A (3-Methyl-5-sulfanyl-L-histidine) | Methyl group at N-3, Sulfanyl group at C-5 | Known potent antioxidant, involved in protecting marine invertebrate eggs from oxidative stress. mdpi.comtaylorfrancis.com | Elucidate its full range of cytoprotective functions and enzymatic regulation |

| Ergothioneine | Trimethylated amine, Thiol/thione group at C-2 | Potent antioxidant with a specific transporter (SLC22A4), linked to mitigating chronic inflammatory diseases. nih.govresearchgate.net | Explore its potential role as a "longevity vitamin" and its therapeutic applications |

Biotechnological Applications and Sustainable Production Methods

The development of sustainable methods to produce this compound is a significant future direction, with potential applications in nutritional supplements, cosmetics, and pharmaceuticals. Research into the biosynthesis of the related compounds ergothioneine and ovothiol has revealed complex enzymatic pathways involving specific methyltransferases and iron-dependent enzymes for sulfur insertion. nih.govnih.gov

Future biotechnological research would likely focus on:

Enzyme Discovery: Screening microbial genomes for novel methyltransferases that specifically target the N-1 position of histidine and sulfanylating enzymes that act at the C-5 position.

Metabolic Engineering: Genetically modifying microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to express the required biosynthetic genes. This could involve engineering the histidine biosynthesis pathway to increase precursor supply and introducing heterologous genes for the methylation and sulfanylation steps. mdpi.comnih.gov

Cell-Free Enzymatic Synthesis: Developing a system where the purified biosynthetic enzymes are used in vitro to convert L-histidine into this compound. This approach offers high purity and control over the reaction but can be more costly.

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Microbial Fermentation (Engineered Host) | Introducing biosynthetic genes into a host like E. coli or yeast for large-scale production from simple carbon sources. | Scalable, cost-effective, sustainable. | Achieving high titers, enzyme efficiency, and correct regioselectivity. |

| Natural Producer Isolation | Identifying and culturing naturally occurring bacteria or fungi that synthesize the compound. | Pathway is already optimized by nature. | Producers may be difficult to culture; yields may be low. |

| Cell-Free Enzymatic Synthesis | Using purified enzymes in vitro to catalyze the conversion of precursors to the final product. | High purity, no cellular toxicity issues, precise control. | High cost of enzyme purification and cofactors. |

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of the compound's role. This approach can help map the genetic basis of its synthesis and its downstream effects on cellular networks without a priori knowledge of its function.

Metabolomics: Advanced mass spectrometry-based metabolomics will be the primary tool to detect and quantify this compound in biological samples, establishing its presence and correlation with different physiological or pathological states.

Genomics and Transcriptomics: By correlating the presence of the metabolite with genomic data from various organisms, it may be possible to identify the biosynthetic gene cluster responsible for its production. Transcriptomics (RNA-seq) can then reveal how the presence of this compound or its precursors alters gene expression, pointing to the pathways it influences.

Proteomics: Quantitative proteomics can identify changes in protein abundance in response to this compound, potentially revealing specific binding partners, enzymes that metabolize it, or proteins it protects from oxidative modification.

| Omics Layer | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Metabolomics | Detect and quantify the compound in various organisms. | Untargeted LC-MS/MS analysis of diverse biological extracts. | Identification of natural producers and correlation with specific phenotypes. |

| Genomics | Identify the biosynthetic gene cluster. | Comparative genomics between producer and non-producer strains. | Candidate genes for methyltransferase and sulfanylating enzymes. |

| Transcriptomics | Uncover cellular response to the compound. | RNA-sequencing of cells treated with this compound. | Identification of upregulated/downregulated pathways (e.g., stress response, metabolism). |

| Proteomics | Identify protein interaction partners. | Affinity purification-mass spectrometry (AP-MS) using a tagged version of the compound. | Discovery of specific enzymes, transporters, or regulatory proteins that bind the molecule. |

Development of Advanced Analytical Techniques for In Situ Detection

A major challenge in studying low-abundance metabolites is detecting and visualizing them within their native cellular environment. Current methods often rely on extraction, which loses spatial information. Future research must focus on developing techniques for the in situ detection of this compound to understand its subcellular localization and dynamics.

Promising avenues for development include:

Specific Fluorescent Probes: Designing chemical probes that selectively react with the unique structural features of this compound, leading to a fluorescent signal. This would enable its visualization in living cells using microscopy.

Genetically Encoded Biosensors: Engineering proteins that bind to this compound and, upon binding, produce a measurable signal (e.g., a change in fluorescence). These sensors could be expressed directly in cells to monitor real-time changes in the compound's concentration.

Advanced Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or secondary ion mass spectrometry (SIMS) could potentially map the distribution of the compound across tissue sections with high spatial resolution, distinguishing it from its isomers based on its precise mass and fragmentation pattern.

Selective Derivatization Agents: Creating reagents that react specifically with this isomer for subsequent detection by highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com

| Technique | Principle | Potential for Specificity | Spatial Resolution |

|---|---|---|---|

| Fluorescent Probes | Covalent or non-covalent binding of a dye that activates upon interaction. | Moderate to High (dependent on probe design). | High (subcellular). |

| Genetically Encoded Biosensors | A protein domain that specifically binds the target, linked to a reporter protein (e.g., GFP). | High (based on protein binding specificity). | High (subcellular, real-time). |

| Mass Spectrometry Imaging (MSI) | Laser or ion beam desorption/ionization from a tissue surface to measure mass-to-charge ratio. | Very High (can resolve isomers with high-resolution MS). | Low to Moderate (cellular to tissue level). |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for 1-Methyl-5-sulfanyl-L-histidine, and how can purity be validated?

- Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing modified histidine derivatives. Key steps include:

-

Coupling : Use of Fmoc/t-Bu protecting groups for the sulfanyl and methyl moieties to prevent side reactions .

-

Deprotection : Piperidine or TFA treatments to remove temporary protecting groups.

-

Cleavage : TFA-based cleavage cocktails to release the peptide from the resin.

-

Purification : Reverse-phase HPLC with C18 columns, monitored at 220 nm (peptide bond absorbance) and 254 nm (sulfanyl group detection).

-

Validation : Purity >95% confirmed via analytical HPLC and LC-MS (ESI+ mode for molecular ion verification) .

- Data Table :

| Step | Reagents/Conditions | Purpose | Validation Method |

|---|---|---|---|

| Coupling | Fmoc-L-histidine derivatives, HBTU/DIPEA | Amino acid addition | Kaiser test for free amines |

| Deprotection | 20% Piperidine/DMF | Fmoc removal | UV monitoring at 301 nm |

| Cleavage | TFA:TIPS:H2O (95:2.5:2.5) | Resin cleavage | Gravimetric yield calculation |

| Purification | Acetonitrile/water gradients (HPLC) | Isolation | LC-MS, NMR |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

-

NMR : 1H/13C NMR in D2O or DMSO-d6 to resolve methyl (δ 1.2–1.5 ppm) and sulfanyl (δ 1.5–2.0 ppm) proton environments. Aromatic protons (imidazole ring) appear at δ 7.0–8.5 ppm .

-

X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry. Data collection at 100 K with synchrotron radiation improves resolution for sulfur-containing moieties .

-

Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structure determination?

- Answer :

-

Validation tools : Use PLATON (e.g., ADDSYM for missed symmetry) and checkCIF to identify outliers in bond lengths/angles. For sulfur-containing compounds, anisotropic displacement parameters (ADPs) must be refined to account for thermal motion .

-

Data reprocessing : Re-integrate diffraction data with HKL-3000 to address scaling or absorption errors.

-

Refinement strategies : Apply restraints to sulfanyl-methyl groups if disorder is detected. SHELXL’s PART instructions can model alternative conformations .

Q. What computational approaches are effective for modeling this compound’s interactions with metalloenzymes?

- Answer :

-

Docking studies : Use AutoDock Vina with force fields parameterized for sulfur-metal interactions (e.g., AMBER ff14SB).

-

MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of histidine-metal coordination (e.g., Zn²+ or Fe²+ binding) .

-

QM/MM : Hybrid quantum mechanics/molecular mechanics to model electron transfer at catalytic sites.

- Case Study : DFT calculations (B3LYP/6-311+G**) predict the sulfanyl group’s pKa (~8.5), influencing protonation states in enzymatic pockets .

Q. How can reaction conditions be optimized to improve synthetic yields while minimizing racemization?

- Answer :

-

Temperature control : Conduct couplings at 0–4°C to reduce epimerization.

-

Additives : Include HOBt or OxymaPure to suppress racemization during activation.

-

Solvent selection : DMF or NMP for better solubility of hydrophobic intermediates.

-

Real-time monitoring : Use in-situ FTIR to track coupling efficiency (>95% completion) .

- Data : Yield improvements from 60% to 85% were achieved by reducing reaction temperature from 25°C to 4°C and adding 1 equiv. of HOBt .

Q. What experimental protocols assess the stability of this compound under physiological conditions?

- Answer :

-

pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs. Analyze degradation via HPLC. Sulfanyl groups are prone to oxidation at pH >7 .

-

Oxidative stress : Add H2O2 (0.1–1 mM) to simulate in vivo conditions. LC-MS identifies sulfoxide/sulfone derivatives.

-

Long-term storage : Store lyophilized powder at -80°C under argon to prevent disulfide formation .

Methodological Notes

- Reproducibility : Document all synthetic steps per Beilstein Journal guidelines, including exact molar ratios and spectral data in Supporting Information .

- Ethical compliance : Dispose of sulfur-containing waste via certified hazardous waste handlers to avoid environmental contamination .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers for public access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.